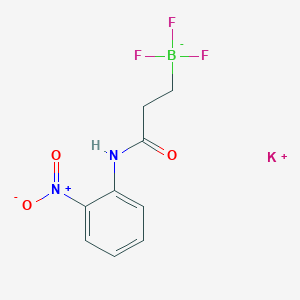
Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amino derivatives .
Scientific Research Applications
Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-nitrophenyl)trifluoroborate
- Potassium (3-nitrophenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
Uniqueness
Potassium trifluoro(3-((2-nitrophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C9H9BF3KN2O3 |
|---|---|
Molecular Weight |
300.09 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(2-nitroanilino)-3-oxopropyl]boranuide |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-3-1-2-4-8(7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 |
InChI Key |
WQDXRMSMPUEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


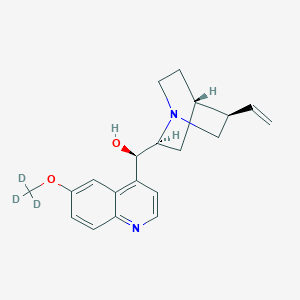
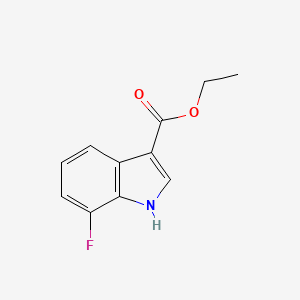

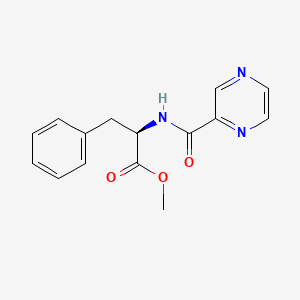
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
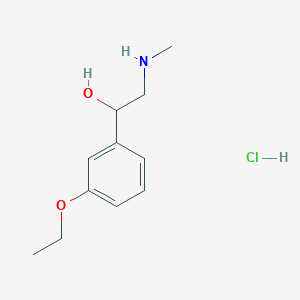
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

